(2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-4-15-7-9-17-18(14-15)26-20(21-17)23(12-11-22(2)3)19(24)10-8-16-6-5-13-25-16;/h5-10,13-14H,4,11-12H2,1-3H3;1H/b10-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFTVUKEMKUFIU-VRTOBVRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions
The dimethylaminoethyl group and the enamide moiety serve as primary sites for nucleophilic interactions:
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Amide Hydrolysis : Under acidic or basic conditions, the enamide bond may undergo hydrolysis to yield carboxylic acid and amine derivatives. For example, treatment with aqueous HCl (6M, reflux) could cleave the amide linkage, producing 3-(thiophen-2-yl)prop-2-enoic acid and the corresponding amine fragment .
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Quaternary Ammonium Formation : The tertiary dimethylamino group can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .
Electrophilic Reactions
The thiophene and benzothiazole rings are susceptible to electrophilic substitution:
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Thiophene Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> at 50°C introduces sulfonic acid groups at the α-position of the thiophene ring .
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Benzothiazole Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixture at 0–5°C nitrates the benzothiazole ring at the 4- or 6-position, depending on steric effects from the ethyl substituent .
| Substrate | Reagent | Position | Yield |
|---|---|---|---|
| Thiophene ring | H<sub>2</sub>SO<sub>4</sub>, 50°C | α-SO<sub>3</sub>H | 75% |
| Benzothiazole ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | C4 or C6 | 60–68% |
Redox Reactions
The α,β-unsaturated enamide system participates in reduction and oxidation:
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Catalytic Hydrogenation : H<sub>2</sub> gas over Pd/C (10% w/w) reduces the double bond in the enamide to yield a saturated propionamide derivative .
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Oxidation of Thiophene : m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a thiophene-1-oxide, altering electronic properties .
| Reaction | Conditions | Product |
|---|---|---|
| Enamide reduction | H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C | Saturated propionamide |
| Thiophene oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Thiophene-1-oxide |
Cycloaddition and Ring-Opening
The enamide’s conjugated system enables [4+2] Diels-Alder reactions:
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With Maleic Anhydride : Heating in toluene (110°C, 8h) forms a six-membered cycloadduct, confirmed by X-ray crystallography in analogous systems .
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Thiophene Ring-Opening : Strong bases (e.g., LDA) at −78°C cleave the thiophene ring, generating a dithiolate intermediate .
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media:
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pH-Dependent Solubility : At pH > 4, the free base precipitates due to deprotonation of the dimethylamino group (pK<sub>a</sub> ≈ 8.5) .
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Stability in Solution : Degrades via hydrolysis under alkaline conditions (t<sub>1/2</sub> = 12h at pH 9).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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E/Z Isomerization : The enamide’s double bond isomerizes, confirmed by <sup>1</sup>H NMR shift changes (Δδ = 0.3 ppm for vinyl protons) .
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Benzothiazole Ring Modification : Prolonged exposure leads to sulfoxide formation on the benzothiazole sulfur .
Metal Coordination
The dimethylamino group and thiophene sulfur act as ligands:
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With Cu(II) : Forms a 1:1 complex in methanol, characterized by ESR and UV-Vis spectroscopy (λ<sub>max</sub> = 650 nm) .
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With Pd(II) : Catalyzes Suzuki-Miyaura couplings when paired with aryl boronic acids .
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with benzothiazole derivatives exhibit significant anticancer properties. The incorporation of a thiophene moiety enhances the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar effects.
Antimicrobial Properties
The presence of both benzothiazole and thiophene structures in the compound is associated with antimicrobial activity. Research indicates that derivatives of benzothiazole can effectively combat bacterial infections, making this compound a candidate for further investigation as a potential antimicrobial agent.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds targeting tau aggregates have gained attention. Some studies suggest that benzothiazole derivatives could modulate tau protein aggregation, which is crucial for developing treatments for neurodegenerative conditions.
Conductive Polymers
The thiophene group contributes to the electrical conductivity of polymers. This compound can be utilized in the synthesis of conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors
Due to its electronic properties, this compound may be employed in the development of chemical sensors. The ability to modify the electronic characteristics through structural variations allows for tailored sensor responses to specific analytes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential for further exploration of this compound's anticancer properties.
Case Study 2: Antimicrobial Activity
Research conducted on benzothiazole derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized that modifications to the side chains could enhance activity, indicating that (2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride warrants similar investigation.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole and thiophene rings may interact with proteins or enzymes, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazole Derivatives
Key Observations :
- Benzothiazole Modifications : The 6-ethyl group in the target compound contrasts with electron-withdrawing groups (e.g., 6-trifluoromethyl in ), influencing lipophilicity and electronic properties.
- Side Chains: The dimethylaminoethyl group in the target compound introduces cationic character (as hydrochloride), unlike neutral pivalamide or trifluoromethyl derivatives .
Physicochemical and Pharmacological Insights
Table 2: Hypothetical Property Comparison (Based on Structural Analogues)
Notes:
- The hydrochloride salt of the target compound enhances aqueous solubility, critical for bioavailability.
- Thiophene’s electron-rich nature may facilitate interactions with biological targets (e.g., enzyme active sites), contrasting with methoxy or chloro substituents .
Biological Activity
The compound (2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, which has been associated with various biological activities including anti-cancer and anti-inflammatory effects.
- A thiophene ring that contributes to its electronic properties and potential interactions with biological targets.
- A dimethylamino ethyl group that may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:
- In vitro studies demonstrated that compounds similar to the target compound significantly inhibited the proliferation of various cancer cell lines such as A431, A549, and H1299. The mechanism involved the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways like AKT and ERK .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. The target compound may reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
Antibacterial Activity
Benzothiazole compounds have exhibited antibacterial properties by inhibiting essential bacterial enzymes like DNA gyrase and dihydroorotase. This suggests that the target compound could potentially be effective against bacterial infections .
The biological activity of (2E)-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride may involve:
- Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Cytokine Modulation : Downregulation of pro-inflammatory cytokines.
Case Studies
Several studies have explored the efficacy of benzothiazole derivatives:
- Kamal et al. (2010) reported that modified benzothiazoles showed significant anticancer activity in vitro and in vivo models.
- El-Helby et al. (2019) demonstrated that certain benzothiazole derivatives could inhibit tumor growth in murine models.
- Makowska et al. (2019) highlighted the dual role of benzothiazoles in targeting both cancer cells and inflammatory pathways.
Data Table: Biological Activities of Related Benzothiazole Compounds
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. Key steps include:
- Benzothiazole formation : Cyclization of 6-ethyl-2-aminobenzenethiol with a carbonyl source under acidic conditions.
- Amide coupling : Reaction of the benzothiazole amine with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride, followed by dimethylaminoethyl group introduction via nucleophilic substitution.
- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to improve stability . Critical intermediates: 6-ethyl-1,3-benzothiazol-2-amine and the activated enamide precursor.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
X-ray crystallography is the primary method. Key steps include:
- Data collection : Using synchrotron radiation or laboratory diffractometers for high-resolution data.
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of restraints and constraints. It allows precise modeling of hydrogen bonding and disorder in the dimethylaminoethyl group . Example parameters: R-factor < 5%, wR2 < 10% for high-quality datasets.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the thiophene and benzothiazole groups. For example, the thiophen-2-yl proton appears as a doublet (δ 7.2–7.4 ppm), while the enamide proton shows a characteristic doublet at δ 6.8–7.0 ppm.
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NOESY correlations or splitting patterns) require:
- Dynamic NMR : To probe conformational flexibility in the dimethylaminoethyl chain.
- DFT calculations : Geometry optimization using Gaussian or ORCA to predict theoretical spectra and compare with experimental data.
- Multi-method validation : Cross-referencing X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguities .
Q. What methodologies optimize regioselectivity in benzothiazole functionalization?
To avoid byproducts during benzothiazole alkylation/arylation:
- Directed ortho-metalation : Use of directing groups (e.g., -OMe) to control substitution positions.
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 80°C, 30 min, DMF solvent) with reduced side reactions.
- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings to introduce the 6-ethyl group selectively .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
Flow reactors offer precise control over reaction parameters:
- Residence time optimization : 2–5 minutes for amide coupling at 50°C, minimizing degradation.
- In-line purification : Scavenger columns to remove excess reagents (e.g., EDCl in coupling steps).
- Case study : A 90% yield was achieved using a continuous-flow setup with a 10 mL/min flow rate, compared to 75% in batch .
Q. What computational approaches predict the compound’s biological activity and binding modes?
- Molecular docking (AutoDock Vina) : Screens against targets like EGFR or tubulin, using PDB structures (e.g., 1M17). The thiophene ring shows π-π stacking with Phe residues.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., ethyl vs. methyl on benzothiazole) with IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
